molecular formula C9H16N2O6 B14740120 2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid CAS No. 5336-18-5

2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid

Katalognummer: B14740120
CAS-Nummer: 5336-18-5
Molekulargewicht: 248.23 g/mol
InChI-Schlüssel: ZNHPHBKMMAXBCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid is a chemical compound with the molecular formula C9H16N2O6 It is known for its unique structure, which includes a nitro group and an imino diacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid typically involves the reaction of 3-methyl-3-nitrobutylamine with diacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The imino diacetic acid moiety can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,2’-[(3-Methyl-3-aminobutyl)imino]diacetic acid, while oxidation can produce various oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,2’-[(3-Methyl-3-nitrobutyl)imino]diacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various biomolecules. The imino diacetic acid moiety can chelate metal ions, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[Carboxymethyl-(3-methyl-3-nitrobutyl)amino]acetic acid: Similar structure but with different functional groups.

    Ethylenediaminetriacetic acid: Contains an imino diacetic acid moiety but lacks the nitro group.

Eigenschaften

CAS-Nummer

5336-18-5

Molekularformel

C9H16N2O6

Molekulargewicht

248.23 g/mol

IUPAC-Name

2-[carboxymethyl-(3-methyl-3-nitrobutyl)amino]acetic acid

InChI

InChI=1S/C9H16N2O6/c1-9(2,11(16)17)3-4-10(5-7(12)13)6-8(14)15/h3-6H2,1-2H3,(H,12,13)(H,14,15)

InChI-Schlüssel

ZNHPHBKMMAXBCD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CCN(CC(=O)O)CC(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.